6-Methylcyclohex-1-ene-1-carbaldehyde 6-Methylcyclohex-1-ene-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 41437-90-5
VCID: VC19632579
InChI: InChI=1S/C8H12O/c1-7-4-2-3-5-8(7)6-9/h5-7H,2-4H2,1H3
SMILES:
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol

6-Methylcyclohex-1-ene-1-carbaldehyde

CAS No.: 41437-90-5

Cat. No.: VC19632579

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

6-Methylcyclohex-1-ene-1-carbaldehyde - 41437-90-5

Specification

CAS No. 41437-90-5
Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
IUPAC Name 6-methylcyclohexene-1-carbaldehyde
Standard InChI InChI=1S/C8H12O/c1-7-4-2-3-5-8(7)6-9/h5-7H,2-4H2,1H3
Standard InChI Key HYHOGSPGVZSSIZ-UHFFFAOYSA-N
Canonical SMILES CC1CCCC=C1C=O

Introduction

Structural and Molecular Characteristics

Chemical Structure

The compound features a cyclohexene ring with a double bond between carbons 1 and 2 (Figure 1). The aldehyde group (-CHO) is positioned at carbon 1, while a methyl group (-CH₃) occupies carbon 6. This configuration introduces steric and electronic effects that influence reactivity. The IUPAC name, 6-methylcyclohexene-1-carbaldehyde, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₂O
Molecular Weight124.18 g/mol
IUPAC Name6-methylcyclohexene-1-carbaldehyde
InChI KeyHYHOGSPGVZSSIZ-UHFFFAOYSA-N

Isomerism Considerations

Structural isomers, such as 6-methylcyclohex-3-ene-1-carbaldehyde (CAS 89-94-1), differ in double-bond placement. The 1-ene isomer discussed here is distinct in its reactivity due to conjugation between the aldehyde and the double bond .

Synthesis Methods

Diels-Alder Reaction

The primary synthesis route involves a Diels-Alder reaction between isoprene (diene) and crotonaldehyde (dienophile). Conditions include:

  • Temperature: 160–170°C

  • Pressure: 90–140 psig

  • Catalyst: Zinc chloride (ZnCl₂) or related zinc-based catalysts .

The reaction proceeds via a [4+2] cycloaddition mechanism, yielding a mixture of regioisomers. Catalysts enhance selectivity for the 1-ene product, with zinc triflate (Zn(OTf)₂) showing superior performance in isomer optimization .

Table 2: Synthesis Parameters

ParameterOptimal Range
Temperature160–170°C
Pressure90–140 psig
CatalystZnCl₂, Zn(OTf)₂
Yield70–85% (reported)

Alternative Methods

Physical and Chemical Properties

Phase Transition Data

  • Boiling Point: 391.0 K (117.85°C) (extrapolated from analogous isomers) .

  • Melting Point: 234.2 K (-39.0°C) .

  • Solubility: Low in water; miscible with organic solvents (e.g., ethanol, diethyl ether).

Reactivity Profile

As an α,β-unsaturated aldehyde, the compound undergoes:

  • Nucleophilic Addition: At the carbonyl group (e.g., Grignard reactions).

  • Oxidation: To 6-methylcyclohex-1-ene-1-carboxylic acid using KMnO₄ or CrO₃.

  • Diels-Alder Reactivity: Acts as a dienophile in cycloadditions .

Applications in Industry and Research

Fragrance Industry

The compound imparts citrus, floral, and green notes in perfumes. Its volatility and stability under formulation conditions make it a preferred ingredient in high-end fragrances.

Organic Synthesis

As a chiral building block, it facilitates the synthesis of:

  • Pharmaceuticals (e.g., terpene-derived drugs).

  • Agrochemicals (e.g., pesticides with cyclohexane motifs).

  • Specialty polymers requiring cyclic aldehydes .

Recent Research Advances

Catalytic Optimization

Studies highlight zinc triflate as a superior catalyst for isomer selectivity, achieving >90% 1-ene product in optimized batches . Computational modeling supports transition-state stabilization via Zn²⁺ coordination.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields. Solvent-free conditions under high pressure further enhance sustainability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator